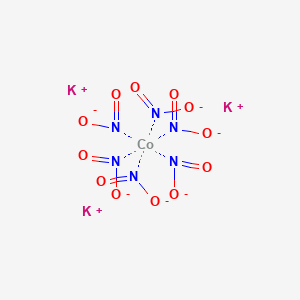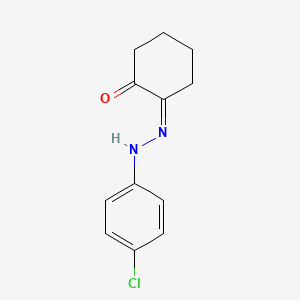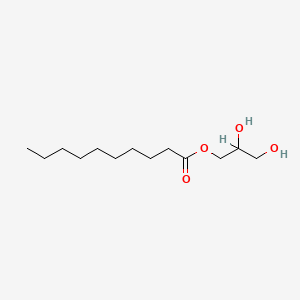
Potassium tetracyanoplatinate(II) trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tetracyanoplatinate(II) trihydrate is a chemical compound used in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials . It is a white to pale yellow crystalline substance .
Molecular Structure Analysis
The molecular formula of Potassium tetracyanoplatinate(II) trihydrate is C4H6K2N4O3Pt . The InChI Key is KBALGZKVNFJSRU-UHFFFAOYSA-N . More detailed structural analysis might be available in specific scientific literature or databases.Physical And Chemical Properties Analysis
Potassium tetracyanoplatinate(II) trihydrate appears as a white to pale yellow crystalline substance . It has a molecular weight of 431.42 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Preparation of Other Salts
Potassium Tetracyanoplatinate(II) Trihydrate is used in the preparation of other salts like Krogmann’s salt . These salts are highly conducting, one-dimensional materials .
Nanoscale Material Exploration
This compound is explored at the nanoscale for various applications . While the specific applications are not mentioned, nanoscale materials are generally used in fields like electronics, medicine, and environmental science.
Chemical Research
Due to its unique properties, Potassium Tetracyanoplatinate(II) Trihydrate is used in chemical research . It can be used to study complex chemical reactions and processes.
Industrial and Chemical Applications
Potassium compounds, including Potassium Tetracyanoplatinate(II) Trihydrate, are frequently used in industrial and chemical applications . They can be used in the manufacturing of glass, soap, and as a heat exchange medium.
Safety and Hazards
Potassium tetracyanoplatinate(II) trihydrate is classified as toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, seek medical attention immediately .
将来の方向性
The future directions of Potassium tetracyanoplatinate(II) trihydrate are not specified in the search results. Its use in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials, suggests potential applications in areas like materials science and electronics .
特性
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.3H2O.Pt/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYQMMCROYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6K2N4O3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14323-36-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What spectroscopic techniques have been used to study Potassium Tetracyanoplatinate(II) Trihydrate and what information do they provide?
A1: One of the key techniques used to study Potassium Tetracyanoplatinate(II) Trihydrate is solid-state ¹³C MAS NMR []. This technique provides valuable information about the structure and bonding within the compound by analyzing the carbon atoms in the cyanide ligands. The chemical shifts observed in the ¹³C NMR spectrum can reveal details about the electronic environment of the carbon atoms, which are influenced by the platinum atom and the surrounding crystal lattice.
Q2: What is the significance of the crystal structure of Potassium Tetracyanoplatinate(II) Trihydrate in the context of conducting materials?
A2: Potassium Tetracyanoplatinate(II) Trihydrate serves as a crucial starting material for the synthesis of partially oxidized conducting cyanoplatinate salts []. Understanding its crystal structure, determined through neutron diffraction, is essential for comprehending the structural changes that occur upon oxidation and their impact on the material's conducting properties. The arrangement of the potassium ions, water molecules, and the planar [Pt(CN)₄]²⁻ anions in the crystal lattice influences the electron transfer pathways, ultimately determining the conductivity of the resulting materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







